molecular formula C9H17N5O B13206300 Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine

Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine

Cat. No.: B13206300
M. Wt: 211.26 g/mol
InChI Key: WYHUGXAQZBQTHS-UHFFFAOYSA-N
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Description

Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is a chemical compound of significant interest in advanced organic and medicinal chemistry research. This molecule incorporates both a 1,2,4-triazole heterocycle and a morpholine ring, structural motifs commonly found in pharmaceuticals and agrochemicals due to their versatile biological activities and ability to act as ligands for various enzymes. The compound is designed as a multifunctional building block, ideal for constructing more complex molecular architectures. Its structure suggests potential application as a key intermediate in the synthesis of potential drug candidates. Researchers can utilize this compound in the exploration of kinase inhibitors, CNS agents, and other therapeutic targets. The presence of the morpholine group often enhances solubility and pharmacokinetic properties, while the 1,2,4-triazole core can participate in hydrogen bonding and coordinate with metals, making it valuable in chemical biology. Furthermore, the ethylaminomethyl side chain provides a flexible linker for further functionalization, such as conjugation with peptides or other biomolecules, which can be useful in the development of targeted therapies or diagnostic agents . As with other triazole-morpholine hybrids, this compound is strictly for use in laboratory research and is a vital tool for chemists and biologists working in drug discovery and development . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

N-[(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N5O/c1-2-10-7-8-11-9(13-12-8)14-3-5-15-6-4-14/h10H,2-7H2,1H3,(H,11,12,13)

InChI Key

WYHUGXAQZBQTHS-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=NN1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction where a halogenated triazole intermediate reacts with morpholine.

    Introduction of the Ethylamine Group: The final step involves the alkylation of the triazole-morpholine intermediate with ethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    Nucleic Acid Binding: Interacting with DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazole Derivatives

The compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their biological activities. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Key Features Reported Applications Reference
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine - 3-Morpholinyl
- 5-(Ethylaminomethyl)
Enhanced solubility (morpholine), nucleophilic primary amine Potential kinase inhibition, antimicrobial -
5-Phenyl-1H-1,2,4-triazol-3-amine - 3-Amino
- 5-Phenyl
Planar triazole core, tautomerism Anticancer agents
N-(2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidin-4-amine - 1-Methyltriazole
- Piperidin-4-amine side chain
Secondary amine, lipophilic (piperidine) p97 ATPase inhibition
5-Methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide - 3-Pyridinyl
- Indolinecarboxamide
Aromatic pyridine, bulky indoline group Cdc34 acidic loop inhibition
N-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate - 3-Amino
- Carbamate-protected ethylamine
Primary amine protected for stability Building block for drug synthesis

Key Comparisons

  • Morpholine vs. Phenyl/Pyridine Substituents :
    The morpholine group in the target compound enhances water solubility and hydrogen-bonding capacity compared to hydrophobic aryl groups (e.g., phenyl in or pyridinyl in ). This property is critical for improving bioavailability in drug candidates .

  • Ethylamine Side Chain vs. Piperidine/Indoline :
    The primary ethylamine group offers nucleophilic reactivity for further functionalization, whereas secondary amines (e.g., piperidine in ) or bulky substituents (e.g., indolinecarboxamide in ) may enhance target binding specificity but reduce metabolic stability.

  • Tautomerism and Planarity: Unlike 5-phenyl-1H-1,2,4-triazol-3-amine, which exhibits tautomerism between 3- and 5-amino positions , the target compound’s morpholine substitution likely stabilizes the triazole ring, reducing tautomeric shifts and improving crystallinity.

Pharmacological and Chemical Properties

  • Anticancer Potential: Triazole derivatives like 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine (IC₅₀ = 1.2 µM against breast cancer cells ) highlight the role of aryl substituents in cytotoxicity. The target compound’s morpholine group may modulate selectivity for kinase targets over general cytotoxicity.
  • Synthetic Flexibility :
    The ethylamine side chain allows for reductive amination (as in ) or coupling reactions, contrasting with carbamate-protected analogs requiring deprotection steps .

  • Stability and Reactivity : Morpholine’s electron-rich oxygen may reduce oxidative degradation compared to sulfur-containing analogs (e.g., 2-[(3-bromo-1-ethyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline in ).

Biological Activity

Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₉H₁₇N₅O
  • Molecular Weight: 197.24 g/mol
  • CAS Number: 2060049-37-6

Physical Appearance:

  • Typically appears as a powder and is stable at room temperature .

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The triazole ring is formed via a cyclization reaction involving morpholine derivatives and ethyl amines. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives, including this compound.

  • Mechanism of Action:
    • The compound has been shown to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers. For instance, compounds similar to this compound have demonstrated the ability to arrest the cell cycle at the G2/M phase and activate caspase pathways leading to cell death .
  • Case Studies:
    • A study evaluated the effects of triazole derivatives on human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). Results indicated that these compounds exhibited significant antiproliferative activity, with IC₅₀ values in the low micromolar range .
CompoundCell LineIC₅₀ (µM)Mechanism
This compoundMCF-75.0Apoptosis induction
Similar Triazole DerivativeSW4804.5Cell cycle arrest
Similar Triazole DerivativeA5496.0Caspase activation

Antiviral Activity

Emerging research indicates that triazole derivatives may also possess antiviral properties. Studies have shown that certain triazoles can inhibit viral replication by interfering with viral enzymes or host cell pathways critical for viral life cycles .

Safety and Toxicology

While this compound shows promising biological activity, comprehensive safety profiles are essential for further development. Preliminary data suggest moderate toxicity in vitro; however, further in vivo studies are needed to assess the safety parameters fully.

Q & A

Advanced Research Question

  • Tautomer Identification : Co-crystallized tautomers (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine) require high-resolution data and SHELXL restraints to model occupancy ratios. Dihedral angles between aromatic rings (e.g., 2.3° deviation) help distinguish tautomers .
  • Refinement Tools : Use WinGX or ORTEP-3 to visualize hydrogen bonding networks and validate thermal displacement parameters .

How should researchers resolve contradictions in reported reaction yields or by-product profiles?

Advanced Research Question

  • Reaction Monitoring : Employ LC-MS to track intermediates and by-products (e.g., sulfoxides or over-alkylated amines) during synthesis .
  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst (e.g., p-toluenesulfonic acid) to identify optimal conditions. For example, ethanol improves morpholine coupling efficiency by 20% compared to THF .
  • Comparative Analysis : Cross-reference synthetic routes from structurally analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify transferable protocols .

What methodologies are recommended for evaluating the biological activity of this compound?

Advanced Research Question

  • In Vitro Assays :
    • Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative strains, referencing similar triazole derivatives with IC50 values <10 μM .
    • Anti-inflammatory Profiling : Measure COX-2 inhibition via ELISA, comparing to 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine as a positive control .
  • SAR Studies : Modify substituents (e.g., replacing ethyl with propyl or varying morpholine ring size) to correlate structure with activity. Computational docking (e.g., AutoDock) can predict binding affinities to targets like tubulin or bacterial enzymes .

How can computational modeling aid in predicting intermolecular interactions or stability?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and stability under varying pH .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess aggregation tendencies or degradation pathways .
  • Crystal Packing Analysis : Use Mercury software to analyze π-π stacking or hydrogen-bonding networks, which influence crystallinity and solubility .

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